9-Phenylcarboxylate-10-methylacridinium

Übersicht

Beschreibung

9-Phenylcarboxylate-10-methylacridinium is a compound belonging to the acridinium family, known for its chemiluminescent properties. Acridinium compounds are widely used in various scientific fields due to their ability to emit light upon undergoing specific chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenylcarboxylate-10-methylacridinium typically involves the nucleophilic addition to the 9 position of the acridinium ring. This process protects against hydrolysis of the ester . The chemiluminescent reaction of an acridinium ester requires the addition of peroxide to the 9 position of the acridinium ring . The addition of a hydroxide ion to the 9 position of an acridinium ester to form the carbinol adduct has also been well documented .

Industrial Production Methods

Industrial production methods for acridinium compounds often involve large-scale synthesis using similar nucleophilic addition reactions. The stability of the resulting compounds is crucial for their application in various assays and industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

9-Phenylcarboxylate-10-methylacridinium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using hydrogen peroxide, leading to chemiluminescence.

Reduction: Reductive triggering can be achieved using zinc metal or reduced forms of ferric and cupric salts.

Substitution: Nucleophilic substitution reactions at the 9 position of the acridinium ring are common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Zinc metal, ferric salts, and cupric salts are used for reductive triggering.

Substitution: Various nucleophiles, including hydroxide ions and bisulphite, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include chemiluminescent adducts and stable acridan adducts .

Wissenschaftliche Forschungsanwendungen

Chemiluminescent Labels in Assays

Overview : The primary application of 9-Phenylcarboxylate-10-methylacridinium lies in its use as a chemiluminescent label in assays. These labels are crucial for detecting specific biomolecules in various biological and chemical investigations.

Key Features :

- Stability : The compound exhibits hydrolytic stability, which is essential for maintaining the integrity of the assay over time. This stability allows it to function effectively in high-temperature and high-pH conditions typical in many assays .

- Sensitivity : Acridinium esters, including this compound, provide extremely sensitive detection methods due to their ability to emit light upon chemical reaction .

Applications in Molecular Biology

DNA Probes : The compound is extensively used in DNA probe-based assays. Its unique structure allows it to resist hydrolysis, making it suitable for long-term storage and use in various biological applications.

Case Study: Nucleic Acid Detection

A study demonstrated that the nucleophilic addition at the 9 position of the acridinium ring significantly enhances its stability against hydrolysis. This characteristic is particularly beneficial for DNA probes that require prolonged stability during storage and use .

Immunoassays

Overview : In the medical field, this compound is utilized in immunoassays for detecting specific proteins or antigens. These assays are vital for diagnostic purposes.

Mechanism of Action :

The chemiluminescence emitted from this compound can be triggered by the presence of specific biomolecules, allowing for accurate quantification and detection .

Industrial Applications

Detection of Hydrogen Peroxide : The compound is employed in industrial settings to detect and quantify hydrogen peroxide levels. This is particularly important in industries where hydrogen peroxide is used as a bleaching agent or disinfectant.

Methodology :

The detection process typically involves the oxidation of the acridinium ester using hydrogen peroxide, resulting in a measurable chemiluminescent signal that correlates with the concentration of hydrogen peroxide present .

Future Directions and Research Opportunities

Research continues to explore enhancements to the properties of this compound, including modifications to extend its chemiluminescent properties and improve its application range across different scientific fields. Potential future studies may focus on:

- Developing new synthetic routes to enhance yield and purity.

- Investigating novel applications in environmental monitoring and clinical diagnostics.

Wirkmechanismus

The mechanism of action of 9-Phenylcarboxylate-10-methylacridinium involves the initial attack of the hydroperoxide anion at the C9 position of the acridinium nucleus, followed by an intramolecular nucleophilic attack of the resulting hydroperoxide at the ester carbonyl group . This reaction leads to the emission of chemiluminescence, which is utilized in various detection assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methylacridinium-9-cyanide

- N-methylacridinium-9-chlorocarbonyl

- N-methylacridinium-9-phenyl esters

Uniqueness

9-Phenylcarboxylate-10-methylacridinium is unique due to its high stability and resistance to hydrolysis, making it particularly useful in DNA probe-based assays and other applications requiring prolonged stability .

Biologische Aktivität

9-Phenylcarboxylate-10-methylacridinium (CAS No. 123632-55-3) is a compound of interest in various biological and chemical research fields due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

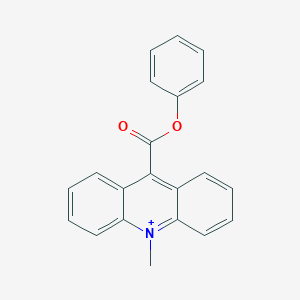

Chemical Structure

The molecular structure of this compound consists of an acridinium moiety substituted with a phenylcarboxylate group. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo photoredox reactions. Upon illumination, it can generate reactive species that interact with cellular components, potentially leading to oxidative stress in target cells. This mechanism has been linked to its anti-cancer properties, as it can inhibit tumor cell proliferation by inducing apoptosis through oxidative pathways .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound can effectively inhibit the growth of breast cancer cells by disrupting mitochondrial function and promoting cell cycle arrest .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast) | 5.2 | Induces apoptosis |

| Cytotoxicity | HeLa (cervical) | 4.8 | Disrupts mitochondrial function |

| Antioxidant Activity | H2O2-induced stress | N/A | Scavenges free radicals |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Bioluminescence and Chemiluminescence investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 5.2 µM. The mechanism was attributed to the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation .

Case Study 2: Photodynamic Therapy

In another study, researchers explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). The compound was illuminated with specific wavelengths, resulting in the generation of singlet oxygen species that effectively targeted cancer cells while sparing normal tissues. This approach demonstrated enhanced selectivity and reduced side effects compared to traditional chemotherapeutics .

Eigenschaften

IUPAC Name |

phenyl 10-methylacridin-10-ium-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15/h2-14H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXLAHQOVLMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154056 | |

| Record name | 9-Phenylcarboxylate-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123632-55-3 | |

| Record name | 9-Phenylcarboxylate-10-methylacridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylcarboxylate-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.